![molecular formula C15H17NO2 B5495747 1-[4-(2-propyn-1-yloxy)benzoyl]piperidine](/img/structure/B5495747.png)
1-[4-(2-propyn-1-yloxy)benzoyl]piperidine
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Overview
Description
“1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a complex organic compound. It is a derivative of "4-(2-Propyn-1-yloxy)benzoic acid" . This compound is a benzophenone residue used for Protein Photolabeling . It can also be used for the synthesis of new Thiodigalactoside-Based chemical probes to label galectin-3 .
Synthesis Analysis
The synthesis of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” involves the use of “4-(2-Propyn-1-yloxy)benzoic acid” as a starting material . This compound is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle . When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target .Molecular Structure Analysis
The molecular formula of “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is C17H12O4 . The average mass is 176.169 Da and the monoisotopic mass is 176.047348 Da .Chemical Reactions Analysis
The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is used in click chemistry reactions . It is a cross-linking reagent that can be used for UV light-induced covalent modification of a biological target .Physical And Chemical Properties Analysis
The compound “1-[4-(2-propyn-1-yloxy)benzoyl]piperidine” is a solid at room temperature . It has a molecular weight of 280.27 . More detailed physical and chemical properties are not available in the search results.properties
IUPAC Name |
piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-12-18-14-8-6-13(7-9-14)15(17)16-10-4-3-5-11-16/h1,6-9H,3-5,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDGMDBSYKYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl-(4-prop-2-ynoxyphenyl)methanone |
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